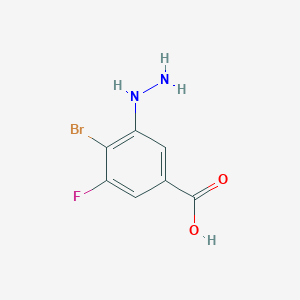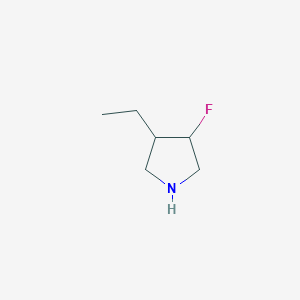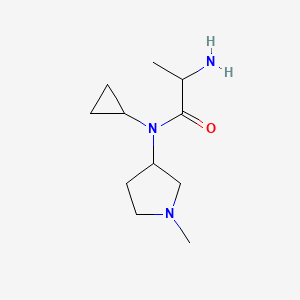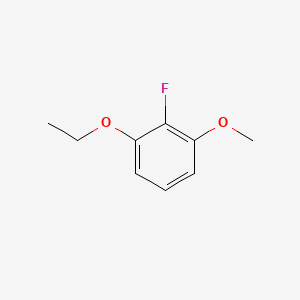
4-Bromo-3-fluoro-5-hydrazinylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The brominated and fluorinated intermediate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group.
Industrial Production Methods: Industrial production of 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid typically involves multi-step reactions starting from commercially available precursors
-
Bromination and Fluorination:
- Starting with a suitable benzoic acid derivative, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide in the presence of a catalyst.
- Fluorination can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Azo Compounds: Formed from the oxidation of the hydrazine group.
Amines: Formed from the reduction of the hydrazine group.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
4-Bromo-3-fluoro-5-hydrazinylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
4-Bromo-3-fluorobenzoic acid: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
3-Fluoro-5-hydrazinylbenzoic acid:
4-Bromo-5-hydrazinylbenzoic acid: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness: 4-Bromo-3-fluoro-5-hydrazinylbenzoic acid is unique due to the presence of all three functional groups (bromine, fluorine, and hydrazine) on the benzoic acid core. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C7H6BrFN2O2 |
|---|---|
Molecular Weight |
249.04 g/mol |
IUPAC Name |
4-bromo-3-fluoro-5-hydrazinylbenzoic acid |
InChI |
InChI=1S/C7H6BrFN2O2/c8-6-4(9)1-3(7(12)13)2-5(6)11-10/h1-2,11H,10H2,(H,12,13) |
InChI Key |
ZPWKYOUZJDGVGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1NN)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14778563.png)
![3-[5-(4-Chlorophenyl)-2-furanyl]propanoate](/img/structure/B14778569.png)
![2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778581.png)


![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)

![(3S)-1-(2-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B14778622.png)



![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-1-(4-methylsulfonylphenyl)piperazin-2-amine](/img/structure/B14778650.png)
![Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14778661.png)
![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
